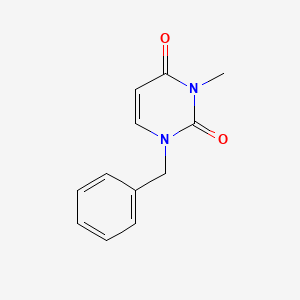
1-BENZYL-3-METHYLURACIL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZYL-3-METHYLURACIL is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and two keto groups at positions 2 and 4 of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-METHYLURACIL typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-BENZYL-3-METHYLURACIL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral Activity
1-Benzyl-3-methyluracil and its derivatives have been extensively studied for their antiviral properties, particularly against HIV-1. Research indicates that certain derivatives exhibit potent inhibitory effects on HIV-1 reverse transcriptase, which is crucial for viral replication.
- Case Study: Anti-HIV Activity
A study synthesized various this compound derivatives, including 6-amino and 6-azido substitutions. These compounds demonstrated significant anti-HIV activity with half-maximal effective concentration (EC50) values as low as 0.067 µM, indicating strong potential as anti-HIV agents . The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position enhance antiviral efficacy by optimizing interactions with the target enzyme .
| Compound Name | EC50 (µM) | Selectivity Index |
|---|---|---|
| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 | 679 |
| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 658 |
Enzyme Inhibition
Acetylcholinesterase Inhibition
Another area of application for this compound derivatives is in the inhibition of acetylcholinesterase (AChE). Some synthesized derivatives have shown remarkable selectivity and potency as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s.
- Case Study: AChE Inhibitors
Research has highlighted the potential of certain uracil derivatives to penetrate the blood-brain barrier and inhibit AChE effectively. For instance, a derivative was found to improve working memory in animal models while significantly reducing β-amyloid plaques associated with Alzheimer's disease .
Chemical Synthesis
Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Mécanisme D'action
The mechanism of action of 1-BENZYL-3-METHYLURACIL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3-methyluracil: Similar structure but lacks one keto group.
1-Benzyl-3-methylthymine: Contains a methyl group at position 5 instead of a hydrogen atom.
1-Benzyl-3-methylcytosine: Contains an amino group at position 4 instead of a keto group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61686-79-1 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1-benzyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-11(15)7-8-14(12(13)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
OSKCTFCFDFVEQE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |
SMILES canonique |
CN1C(=O)C=CN(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















